Cas no 26108-75-8 ((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)

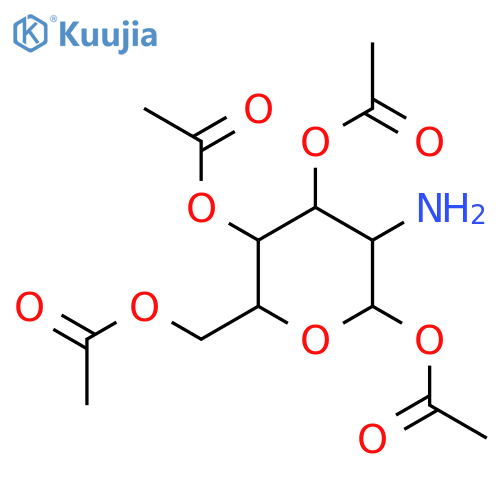

26108-75-8 structure

商品名:(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 化学的及び物理的性質

名前と識別子

-

- (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

- 1,3,4,6,-Tetra-O-Acetyl-β-D-Glucosamine

- 1,3,4,6-TETRA-O-ACETYL-2-AMINO-2-DESOXY-BETA-D-GLUCOPYRANOSE HYDROCHLORIDE

- b-D-Glucopyranose,2-amino-2-deoxy-, 1,3,4,6-tetraacetate

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-?-D-glucopyranose hydrochloride

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose hydrochloride (1:1)

- hexopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1)

- (2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyltriacetate

- [(2R, 3S, 4R, 5R, 6S)-3, 4, 6-triacetyloxy-5-aminooxan-2-yl]methyl acetate

- SCHEMBL1900493

- [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate

- ZRAWPYYLRZSVEU-DHGKCCLASA-N

- beta-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate

- 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-beta-d-glucopyranose

- BP-24029

- 26108-75-8

- 1,3,4,6-TETRA-O-ACETYL-2-AMINO-2-DESOXY--D-GLUCOPYRANOSE HYDROCHLORIDE

- [(2R,3S,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-AMINOOXAN-2-YL]METHYL ACETATE

- CID 202260

- (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-amino-tetrahydro-2H-pyran-2,4,5-triyl triacetate

-

- インチ: InChI=1S/C14H21NO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5,15H2,1-4H3

- InChIKey: ZRAWPYYLRZSVEU-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(N)C(OC(=O)C)C(OC(=O)C)C(COC(=O)C)O1)(=O)C

計算された属性

- せいみつぶんしりょう: 347.12163125g/mol

- どういたいしつりょう: 347.12163125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 24

- 回転可能化学結合数: 9

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 140Ų

じっけんとくせい

- ゆうかいてん: 225°C

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate セキュリティ情報

- 危害声明: Irritant

-

危険物標識:

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM278133-25g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 25g |

$711 | 2024-07-28 | |

| Chemenu | CM278133-10g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 10g |

$355 | 2021-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560218-1g |

(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 98% | 1g |

¥571 | 2023-04-14 | |

| Chemenu | CM278133-10g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 10g |

$355 | 2024-07-28 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_972895-1g |

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl, 98% |

26108-75-8 | 98% | 1g |

¥1000.00 | 2024-08-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_972895-5g |

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-d-glucopyranose x HCl, 98% |

26108-75-8 | 98% | 5g |

¥3227.00 | 2024-08-09 | |

| Chemenu | CM278133-5g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 5g |

$224 | 2024-07-28 | |

| Chemenu | CM278133-5g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 5g |

$224 | 2021-06-15 | |

| Alichem | A119002126-25g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 25g |

$752.40 | 2023-09-02 | |

| Chemenu | CM278133-25g |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate |

26108-75-8 | 95% | 25g |

$711 | 2021-06-15 |

(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

26108-75-8 ((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26108-75-8)(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate

清らかである:99%

はかる:5g

価格 ($):405.0